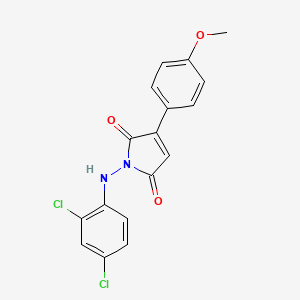
1-(2,4-Dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione (DCMPD) is a heterocyclic aromatic compound that is used in scientific research to study biochemical and physiological effects. It is a member of the pyrrole class of compounds and has a number of interesting properties that make it an ideal candidate for use in laboratory experiments. DCMPD is also known by its IUPAC name, 2,5-Dichloro-3-(4-methoxyphenyl)-1-(2,4-dichloroanilino)pyrrole.
Scientific Research Applications
Photoluminescent Materials
Conjugated polymers incorporating pyrrolo[3,4-c]pyrrole-1,4-dione (DPP) units have been synthesized and found to exhibit strong photoluminescence, making them suitable for electronic applications. These materials show strong orange coloration in solution and demonstrate high photochemical stability, which is advantageous for use in photoluminescent devices and electronic applications (Beyerlein & Tieke, 2000).
Luminescent Polymers
Polymers containing the DPP chromophore in their main chain have been developed, showcasing strong fluorescence with high quantum yields. This indicates their potential for use in organic electronics, where their distinct optical and electrochemical properties can be beneficial (Zhang & Tieke, 2008).
Electron Transport Materials
DPP-based conjugated polyelectrolytes have been investigated as electron transport layers (ETL) in polymer solar cells, showing promise for enhancing power conversion efficiency due to their high conductivity and favorable energy alignment (Hu et al., 2015).
Corrosion Inhibition
1H-pyrrole-2,5-dione derivatives have been studied for their effectiveness as corrosion inhibitors for carbon steel in acidic environments, displaying significant inhibition efficiency which suggests their potential in material protection applications (Zarrouk et al., 2015).
Anti-cancer Research
Pyrrole derivatives have been synthesized and evaluated as inhibitors of protein kinases such as EGFR and VEGFR, showing promise as potential anti-cancer therapeutics. Their mechanisms of action include forming stable complexes with target proteins and inducing apoptosis in malignant cells, suggesting a role in cancer treatment (Kuznietsova et al., 2019).
Optoelectronic Materials
Research into DPP derivatives has led to the development of materials with strong red photoluminescence and excellent thermal stability. These characteristics are essential for their application in optoelectronic devices, such as polymer light-emitting diodes, where they can serve as red emissive materials (Qiao et al., 2010).
properties
IUPAC Name |
1-(2,4-dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-24-12-5-2-10(3-6-12)13-9-16(22)21(17(13)23)20-15-7-4-11(18)8-14(15)19/h2-9,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODZDPYSLKVCFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dichloroanilino)-3-(4-methoxyphenyl)pyrrole-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

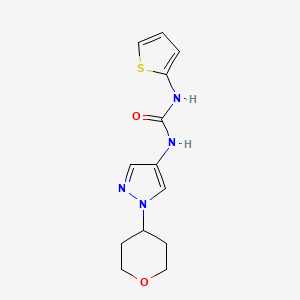
![N1-butyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2913566.png)
![(4-(5,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B2913567.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2913573.png)
![2-(4,6-Dimethylpyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2913575.png)
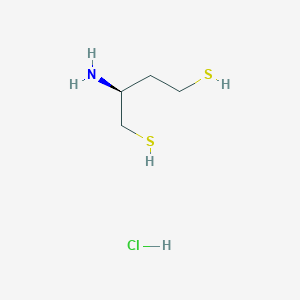
![N-[2-({2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-8-yl}formamido)ethyl]acetamide](/img/structure/B2913579.png)
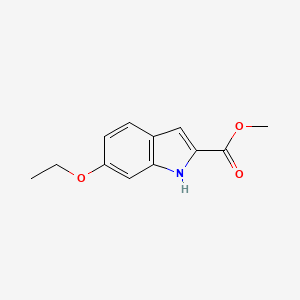
![5-[(2-chlorophenoxy)methyl]-N-prop-2-enylfuran-2-carboxamide](/img/structure/B2913581.png)
amine hydrobromide](/img/no-structure.png)
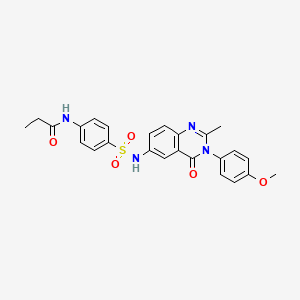
![4-fluoro-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2913585.png)
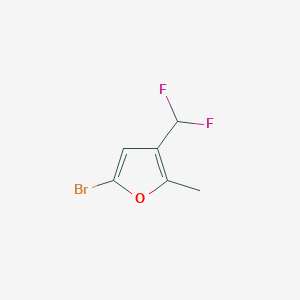
![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2913587.png)